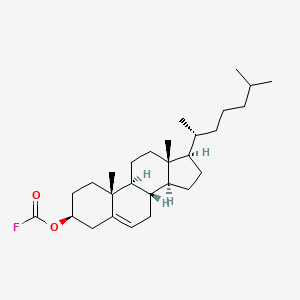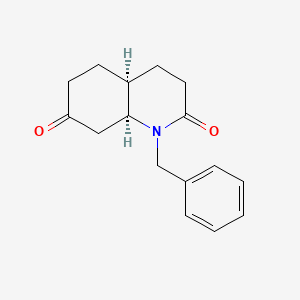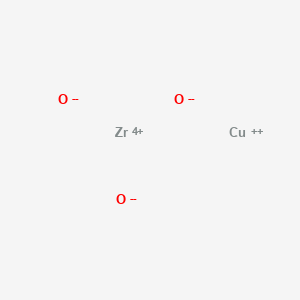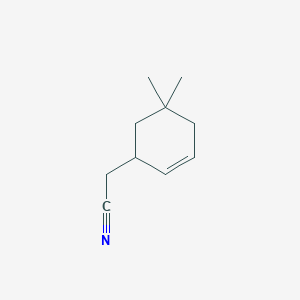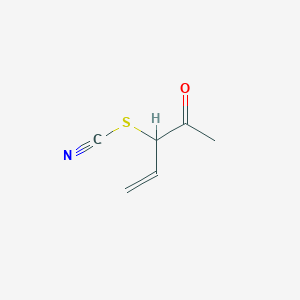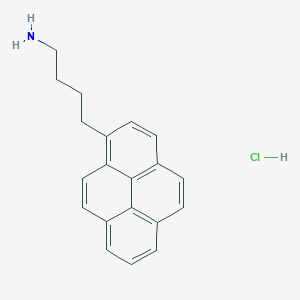
4-Pyren-1-ylbutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyren-1-ylbutan-1-amine;hydrochloride is an organic compound that features a pyrene moiety attached to a butylamine chain, forming a hydrochloride salt. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyren-1-ylbutan-1-amine;hydrochloride typically involves a multi-step process:
Preparation of 4-(1-Pyrenyl)butyric acid: This step involves the reaction of pyrene with butyric acid under specific conditions to form 4-(1-Pyrenyl)butyric acid.
Formation of 4-(1-Pyrenyl)butyric amide: The acid is then converted to its corresponding amide using oxalyl chloride and ammonia.
Reduction to 4-(1-Pyrenyl)butyl amine: The amide is reduced using a borane-methyl sulfide complex to yield 4-(1-Pyrenyl)butyl amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyren-1-ylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
4-Pyren-1-ylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Industry: Utilized in the development of fluorescent materials and sensors
Mécanisme D'action
The mechanism of action of 4-Pyren-1-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various biomolecules, allowing for the visualization and study of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride
- 4-(1-Pyrenyl)butyric acid
- 4-(1-Pyrenyl)butyl amine
Uniqueness
4-Pyren-1-ylbutan-1-amine;hydrochloride is unique due to its specific structure, which combines a pyrene moiety with a butylamine chain. This structure imparts distinct fluorescent properties, making it particularly useful in applications requiring fluorescence .
Propriétés
Numéro CAS |
71942-37-5 |
|---|---|
Formule moléculaire |
C20H20ClN |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
4-pyren-1-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12H,1-2,4,13,21H2;1H |
Clé InChI |
ACHWTJVYVUOQCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
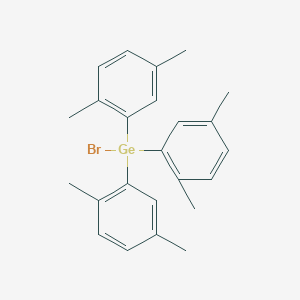
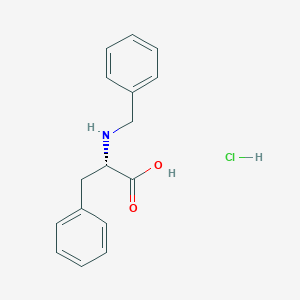
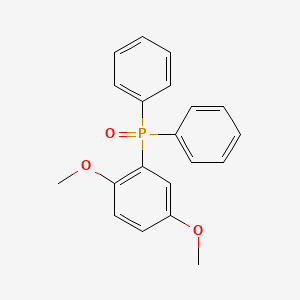
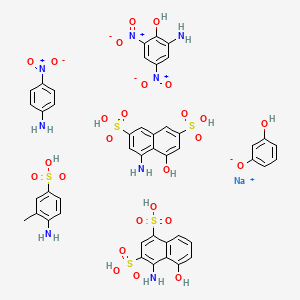
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
